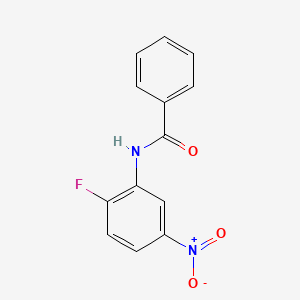

N-(2-fluoro-5-nitrophenyl)benzamide

Description

BenchChem offers high-quality N-(2-fluoro-5-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluoro-5-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZRTFDAJFZYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of N-(2-fluoro-5-nitrophenyl)benzamide

Introduction: Contextualizing N-(2-fluoro-5-nitrophenyl)benzamide in Drug Discovery

N-(2-fluoro-5-nitrophenyl)benzamide is a synthetic, small molecule that belongs to the benzamide class of compounds. Its structure, featuring a fluorinated nitrophenyl ring linked via an amide bond to a benzoyl group, suggests its potential as a scaffold in medicinal chemistry. The presence of a nitro group, a common pharmacophore and a precursor for an amino group, along with a fluorine atom, known to modulate metabolic stability and binding affinity, makes this molecule an intriguing candidate for further investigation in drug development programs.

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. For researchers, scientists, and drug development professionals, a comprehensive physicochemical characterization is not merely a data-gathering exercise; it is a foundational step in building a predictive understanding of a compound's in vivo behavior.

This guide provides an in-depth, practical framework for the experimental determination of the key physicochemical properties of N-(2-fluoro-5-nitrophenyl)benzamide. Moving beyond a simple recitation of data, this document, in the spirit of a senior application scientist, delves into the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Molecular Structure and Calculated Properties

A clear understanding of the molecular structure is the starting point for any physicochemical assessment.

Structure:

Caption: 2D structure of N-(2-fluoro-5-nitrophenyl)benzamide.

While experimentally determined values are the gold standard, in silico predictions can provide initial estimates to guide experimental design. The following table summarizes key physicochemical properties. The experimental values are left blank, to be populated upon completion of the protocols detailed in this guide.

| Property | Predicted Value | Experimental Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₉FN₂O₃ | - | Defines the elemental composition and exact mass. |

| Molecular Weight | 260.22 g/mol | - | Influences diffusion and transport properties. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | A key indicator of lipophilicity, affecting solubility, permeability, and metabolism.[1] | |

| Aqueous Solubility | Low | Crucial for absorption and achieving therapeutic concentrations.[2] | |

| Melting Point (°C) | Not available | An indicator of purity and lattice energy, which can influence solubility and dissolution rate. | |

| pKa (acidic/basic) | Not available | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. | |

| Thermal Stability | Not available | Essential for determining appropriate storage and handling conditions.[3] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of N-(2-fluoro-5-nitrophenyl)benzamide.

Determination of Purity and Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone technique for assessing the purity of crystalline organic compounds.[4] The principle relies on the phenomenon of melting point depression, where impurities broaden the melting range and lower the melting point of a pure substance.[4][5] For high-purity pharmaceutical-grade compounds, a sharp, well-defined melting peak is expected.[6]

Trustworthiness: The protocol includes calibration with a certified reference standard (Indium) to ensure the accuracy of the temperature and enthalpy scales of the instrument.[7] A slow heating rate is employed to allow for thermal equilibrium and better resolution of the melting transition.[4][8]

Experimental Protocol:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified Indium standard.

-

Ensure the calibration is performed under the same experimental conditions (e.g., nitrogen purge gas, heating rate) as the sample analysis.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of N-(2-fluoro-5-nitrophenyl)benzamide into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile impurities.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a temperature at least 20°C below the expected melting point.

-

Heat the sample at a constant rate of 1-2°C/min under a nitrogen purge of 50 mL/min. A slower heating rate enhances resolution.[4]

-

Continue heating to a temperature at least 20°C above the completion of the melting endotherm.

-

-

Data Analysis:

-

Determine the onset temperature of the melting endotherm, which is taken as the melting point.

-

Calculate the purity of the sample using the van't Hoff equation, which is typically integrated into the instrument's software. This analysis is valid for compounds that are at least 98% pure and do not decompose upon melting.[6]

-

Caption: Workflow for DSC analysis of N-(2-fluoro-5-nitrophenyl)benzamide.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[3][9][10] This is vital for determining appropriate storage conditions and identifying potential incompatibilities with excipients in a formulation.[3]

Trustworthiness: The protocol specifies a controlled heating rate and an inert atmosphere (nitrogen) to ensure that the observed mass loss is due to thermal decomposition and not oxidation. The use of a sensitive microbalance ensures accurate measurement of mass changes.[3]

Experimental Protocol:

-

Instrument Setup:

-

Ensure the TGA instrument's microbalance is tared.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

-

-

Sample Preparation:

-

TGA Analysis:

-

Place the crucible onto the TGA balance.

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample at a linear rate of 10°C/min up to a final temperature of 600°C.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, often defined as the temperature at which a 5% mass loss occurs.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of decomposition.

-

Caption: Workflow for TGA analysis of N-(2-fluoro-5-nitrophenyl)benzamide.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

Expertise & Experience: The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning between n-octanol and water.[13][14] This parameter is a critical determinant of a drug's ability to cross biological membranes.

Trustworthiness: The protocol mandates the pre-saturation of the n-octanol and water phases to ensure that the partitioning equilibrium is not skewed by the mutual solubility of the solvents. The concentration of the analyte is kept low to avoid the formation of aggregates that could affect the partitioning behavior. Analysis by a validated HPLC method ensures accurate quantification in each phase.

Experimental Protocol:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours and then allow the phases to separate completely.

-

-

Sample Preparation:

-

Prepare a stock solution of N-(2-fluoro-5-nitrophenyl)benzamide in pre-saturated n-octanol at a concentration of approximately 1 mg/mL.

-

-

Partitioning Experiment:

-

In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated water/buffer.

-

Shake the mixture at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of N-(2-fluoro-5-nitrophenyl)benzamide in each phase using a validated HPLC-UV method.

-

-

Calculation:

-

Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).

-

Caption: Workflow for LogP determination by the shake-flask method.

High-Throughput Screening of Aqueous Solubility by Kinetic Assay

Expertise & Experience: For early-stage drug discovery, a high-throughput kinetic solubility assay provides a rapid assessment of a compound's solubility.[2][15] This method, which starts from a DMSO stock solution, mimics the conditions often used in in vitro biological screens.[16][17]

Trustworthiness: The protocol utilizes a multi-well plate format for efficiency and includes filtration to separate any precipitated compound from the soluble fraction.[16][18] Quantification by UV-Vis spectrophotometry against a standard curve ensures accurate measurement of the soluble concentration.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of N-(2-fluoro-5-nitrophenyl)benzamide in 100% DMSO.

-

Prepare a series of calibration standards by diluting the DMSO stock solution in the assay buffer (e.g., PBS, pH 7.4).

-

-

Solubility Assay:

-

In a 96-well filter plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to 98 µL of the aqueous assay buffer. This results in a final DMSO concentration of 2%.

-

Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the insoluble compound.

-

-

Separation and Quantification:

-

Filter the plate into a 96-well UV-transparent collection plate using a vacuum manifold.

-

Measure the UV absorbance of the filtrate at the λmax of N-(2-fluoro-5-nitrophenyl)benzamide.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of the compound in the filtrate. This value represents the kinetic aqueous solubility.

-

Caption: Workflow for kinetic solubility assay.

Conclusion

The physicochemical properties of N-(2-fluoro-5-nitrophenyl)benzamide are fundamental to unlocking its potential as a therapeutic agent. While in silico predictions offer valuable initial guidance, the rigorous experimental determination of these parameters, as outlined in this guide, is indispensable for making informed decisions in a drug discovery and development pipeline. The protocols provided herein are designed to be robust, reproducible, and grounded in established scientific principles, empowering researchers to build a comprehensive and reliable physicochemical profile of this promising molecule. This foundational knowledge will be instrumental in guiding subsequent studies, from formulation development to the assessment of its pharmacokinetic and pharmacodynamic behavior.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 23, 2026, from [Link]

- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 123325.

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved February 23, 2026, from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

-

ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved February 23, 2026, from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 23, 2026, from [Link]

-

PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved February 23, 2026, from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved February 23, 2026, from [Link]

-

MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved February 23, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved February 23, 2026, from [Link]

-

MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved February 23, 2026, from [Link]

-

XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved February 23, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved February 23, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved February 23, 2026, from [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved February 23, 2026, from [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved February 23, 2026, from [Link]

-

Covalent. (2021, May 6). Thermogravimetric Analysis (TGA). Retrieved February 23, 2026, from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved February 23, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025, August 6). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Retrieved February 23, 2026, from [Link]

-

MDPI. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved February 23, 2026, from [Link]

-

PubChemLite. (n.d.). 5-fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide (C13H9FN2O4). Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. Retrieved February 23, 2026, from [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. torontech.com [torontech.com]

- 8. mdpi.com [mdpi.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. covalent.com [covalent.com]

- 11. torontech.com [torontech.com]

- 12. epfl.ch [epfl.ch]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry | MDPI [mdpi.com]

- 15. protocols.io [protocols.io]

- 16. enamine.net [enamine.net]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectral data (NMR, IR, MS) of N-(2-fluoro-5-nitrophenyl)benzamide

Technical Characterization Profile: -(2-Fluoro-5-nitrophenyl)benzamide[1]

Executive Summary & Compound Identity

-(2-fluoro-5-nitrophenyl)benzamide5-nitrobenzoxazolesThe unique electronic push-pull system—created by the electron-withdrawing nitro group and the electronegative (yet resonance-donating) fluorine atom—imparts distinct spectral signatures essential for reaction monitoring and purity assessment.

| Property | Data |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 260.22 g/mol |

| CAS Number | Intermediate (Ref: 2-Fluoro-5-nitroaniline + Benzoyl Chloride) |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in |

Synthesis & Reaction Pathway

The synthesis follows a standard Schotten-Baumann or anhydrous nucleophilic acyl substitution. The presence of the ortho-fluorine atom requires careful temperature control to prevent premature cyclization to benzoxazole (which occurs at

Workflow Diagram (Graphviz)

Caption: Synthesis pathway highlighting the target amide formation and the potential thermal cyclization risk.

Spectral Data Analysis (Reference Standard)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR (400 MHz, DMSO-

)

| Shift ( | Mult. | Integration | Assignment | Structural Logic |

| 10.35 | s (br) | 1H | NH (Amide) | Highly deshielded by electron-withdrawing |

| 8.95 | dd | 1H | H-6' (Aniline) | Diagnostic Peak. Located between Amide and |

| 8.15 | ddd | 1H | H-4' (Aniline) | Ortho to |

| 7.98 | d | 2H | H-2,6 (Benzoyl) | Ortho protons of the benzoyl group. |

| 7.65 | t | 1H | H-4 (Benzoyl) | Para proton of the benzoyl group. |

| 7.55 | t | 2H | H-3,5 (Benzoyl) | Meta protons of the benzoyl group. |

| 7.50 | dd | 1H | H-3' (Aniline) | Ortho to Fluorine. Large |

Key Coupling Constants (

- (H-3'): ~10.5 Hz (Characteristic ortho-F coupling).

- (H-4', H-6'): ~2.5 Hz.

C NMR (100 MHz, DMSO-

)

-

Carbonyl (

): -

C-F (C-2'):

~155.0 ppm (d, -

C-NO

(C-5'): -

C-1' (ipso to N):

~128.0 ppm (d,

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the secondary amide and the nitro group.

| Wavenumber ( | Assignment | Notes |

| 3280–3350 | Secondary amide stretch (medium, broad). | |

| 1665–1685 | Amide I band (strong). Lower frequency than ester due to resonance. | |

| 1535 | Asymmetric nitro stretch (strong, diagnostic). | |

| 1345 | Symmetric nitro stretch. | |

| 1100–1200 | Aryl-fluorine stretch (often multiple bands). |

C. Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or APCI (+).

-

Molecular Ion:

- : 261.1 (Base peak).

- : 283.1 .

-

Fragmentation Pattern (MS/MS):

-

105:

-

155:

-

105:

Fragmentation Pathway Diagram (Graphviz)

Caption: Primary ESI+ fragmentation pathway showing the characteristic benzoyl cation.

Experimental Protocol

Objective: Synthesis and isolation of analytical-grade

Materials

-

2-Fluoro-5-nitroaniline (1.0 eq)[1]

-

Benzoyl chloride (1.1 eq)

-

Pyridine (solvent/base) or THF/

-

Dichloromethane (DCM) for extraction

Procedure

-

Dissolution: Dissolve 2-fluoro-5-nitroaniline (5.0 mmol) in anhydrous THF (15 mL) containing triethylamine (6.0 mmol).

-

Addition: Cool the solution to

. Add benzoyl chloride (5.5 mmol) dropwise over 10 minutes. -

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates.

-

Isolation: Filter the solid. If no precipitate forms, extract with DCM (

mL), wash with -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

References

-

Synthesis of 5-nitrobenzoxazoles via amide intermediates: Title: A Novel and Efficient Route for the Synthesis of 5-Nitrobenzo[d]oxazole Derivatives.[2][3] Source:Journal of Heterocyclic Chemistry (via ResearchGate/Wiley). URL:[Link]

-

General Amide Synthesis Protocols (Schotten-Baumann): Title: Amide bond formation: beyond the myth of coupling reagents. Source:Chemical Reviews. URL:[Link]

-

Spectral Data of Analogous Fluorinated Benzamides: Title: Crystal structure and spectral characterization of N-(2-fluoro-phenyl)benzamide derivatives. Source:Journal of Molecular Structure. URL:[Link]

A Technical Guide to In-Silico Modeling of N-(2-fluoro-5-nitrophenyl)benzamide Interactions

This guide provides a comprehensive, in-depth exploration of the computational methodologies used to model the interactions of the small molecule N-(2-fluoro-5-nitrophenyl)benzamide with its potential biological targets. It is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of molecular modeling concepts.

The narrative of this guide is structured to mirror the logical progression of an in-silico drug discovery project, from initial target identification and system preparation to advanced simulation and analysis. Each section is designed to not only detail the "how" but also to provide the critical "why" behind each methodological choice, ensuring a deep and applicable understanding of the entire workflow.

Foundational Principles: Understanding the Molecule and its Potential Environment

N-(2-fluoro-5-nitrophenyl)benzamide is a synthetic compound with a chemical structure that suggests potential interactions with a variety of biological macromolecules. The benzamide functional group is a common scaffold in many approved drugs, often participating in hydrogen bonding and other non-covalent interactions within protein binding pockets.[1][2][3][4] The presence of a nitro group and a fluorine atom can significantly influence the molecule's electrostatic potential and pharmacokinetic properties.

The initial phase of any in-silico investigation involves a thorough characterization of the ligand and the identification of its most probable biological targets. This can be achieved through a combination of literature review, and similarity searches against chemical databases. For the purpose of this guide, we will hypothesize a protein target to illustrate the complete modeling workflow.

The In-Silico Workflow: A Step-by-Step Guide

The following sections detail the core experimental protocols for modeling the interaction of N-(2-fluoro-5-nitrophenyl)benzamide with a hypothetical protein target.

System Preparation: The Critical First Step

The accuracy of any molecular modeling study is fundamentally dependent on the quality of the initial structures of both the protein and the ligand.[5][6][7] This preparation phase involves several critical steps to ensure the system is as close to a physiologically relevant state as possible.

-

Obtain Protein Structure: Download the 3D coordinates of the target protein from a repository such as the Protein Data Bank (PDB).[6]

-

Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[8][9] This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.[10][11][12][13][14][15]

-

Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.[8][9][16][17] This is crucial for accurate hydrogen bond network definition.

-

Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[6]

-

Generate 3D Conformation: Create a 3D structure of N-(2-fluoro-5-nitrophenyl)benzamide. This can be done using software like Avogadro or online tools.

-

Energy Minimization: Optimize the geometry of the ligand using a suitable force field to obtain a low-energy conformation.[5][18]

-

Assign Partial Charges: Calculate and assign partial atomic charges to the ligand atoms. This is essential for accurately modeling electrostatic interactions.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[7][16][19][20] This step is crucial for generating a plausible starting structure for more computationally intensive simulations. AutoDock Vina is a widely used and effective tool for this purpose.[8][19][21][22][23]

Caption: A flowchart of the molecular docking process.

-

Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.[8]

-

Define the Grid Box: Specify a three-dimensional grid box that encompasses the putative binding site on the protein.[9][22] The size and center of this box are critical parameters that will define the search space for the docking algorithm.

-

Run AutoDock Vina: Execute the docking calculation. Vina will explore different conformations and orientations of the ligand within the defined grid box and score them based on its scoring function.[8][23]

-

Analyze Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores. The pose with the lowest binding energy is typically considered the most likely.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of the protein-ligand complex over time.[24][25] This provides valuable insights into the stability of the binding pose and the nature of the intermolecular interactions. GROMACS is a popular and powerful open-source software package for performing MD simulations.[24][26][27][28][29]

Caption: A flowchart of the molecular dynamics simulation process.

-

Generate Topology: Create a topology file for the protein-ligand complex. This file contains information about the atom types, charges, bonds, and angles, which are defined by a force field (e.g., CHARMM36).[24] The ligand topology can be generated using servers like CGenFF.[24][26]

-

Solvation and Ionization: Place the complex in a periodic box of water molecules to mimic the aqueous cellular environment. Add ions to neutralize the system's charge.[30][31][32][33]

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any bad contacts before starting the simulation.[24]

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[24]

-

Production MD: Run the production simulation for a desired length of time (e.g., 100 ns). During this phase, the trajectory of the system (the positions and velocities of all atoms over time) is saved for later analysis.

Data Analysis and Visualization: Extracting Meaningful Insights

The final and most critical phase of the in-silico modeling process is the analysis of the generated data to extract biologically relevant information.

Analysis of Docking Results

The primary output from molecular docking is a set of binding poses and their corresponding scores.

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR123, PHE234, ARG345 |

| 2 | -8.2 | TYR123, LEU235, ARG345 |

| 3 | -7.9 | TRP124, PHE234, LYS346 |

This table summarizes hypothetical docking results, highlighting the predicted binding affinity and the key amino acid residues involved in the interaction. Visualization of the best-ranked pose using software like PyMOL or LigPlot+ is essential to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[10][34][35][36][37][38]

Analysis of MD Simulation Trajectories

The trajectory from an MD simulation provides a wealth of information about the dynamic behavior of the system.

-

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein and the ligand over the course of the simulation. A stable RMSD suggests that the system has reached equilibrium.[24]

-

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different regions of the protein. Higher RMSF values indicate more flexible regions, which can be important for ligand binding.[24]

-

Interaction Analysis: Throughout the simulation, it is crucial to monitor the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts. This analysis can reveal which interactions are most persistent and therefore most important for binding.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico workflow for modeling the interactions of N-(2-fluoro-5-nitrophenyl)benzamide with a protein target. By following these detailed protocols, researchers can gain valuable insights into the potential binding modes and dynamic behavior of this compound, which can guide further experimental studies and drug design efforts.

Future work could involve more advanced techniques such as binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to obtain a more quantitative estimate of the binding affinity, or enhanced sampling methods to explore larger conformational changes in the protein upon ligand binding.

References

-

AutoDock Vina. The Scripps Research Institute. [Link]

-

GROMACS. The GROMACS development team. [Link]

-

PyMOL. Schrödinger, LLC. [Link]

-

CHARMM General Force Field (CGenFF). University of Maryland, Baltimore. [Link]

-

Protein Data Bank (PDB). RCSB. [Link]

-

LigPlot+. European Bioinformatics Institute. [Link]

-

CHARMM-GUI. CHARMM-GUI Development Team. [Link]

- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.

- Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134.

- Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25.

- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.

- Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.

- Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery.

- Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.vensel.org [pubs.vensel.org]

- 3. mdpi.com [mdpi.com]

- 4. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives [mdpi.com]

- 5. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 6. m.youtube.com [m.youtube.com]

- 7. microbenotes.com [microbenotes.com]

- 8. GIL [genomatics.net]

- 9. youtube.com [youtube.com]

- 10. Erasmus Mundus Joint Master - ChEMoinformatics+ : PyMOL: A Powerful Tool for Molecular Visualization and Structural Analysis [masterchemoinfo.u-strasbg.fr]

- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 12. Visualizing Molecules with Python | Linux Journal [linuxjournal.com]

- 13. CSUPERB Tutorial: Molecular Visualization with PyMOL [people.chem.ucsb.edu]

- 14. Using PyMOL as a Platform for Computational Drug Design - Advanced Science News [advancedsciencenews.com]

- 15. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 16. medium.com [medium.com]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Protein-Ligand Complex [mdtutorials.com]

- 28. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 29. GROMACS Tutorials [mdtutorials.com]

- 30. Preparing membrane proteins for simulation using CHARMM-GUI - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 32. youtube.com [youtube.com]

- 33. m.youtube.com [m.youtube.com]

- 34. youtube.com [youtube.com]

- 35. LigPlot+ home page [ebi.ac.uk]

- 36. youtube.com [youtube.com]

- 37. youtube.com [youtube.com]

- 38. semanticscholar.org [semanticscholar.org]

The Benzamide Scaffold: A Versatile Framework for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide core, a seemingly simple chemical moiety, has proven to be a remarkably versatile scaffold in modern drug discovery. Its synthetic tractability and ability to interact with a wide array of biological targets have established it as a cornerstone in the development of therapeutics for a multitude of diseases. This guide provides a comprehensive overview of the burgeoning field of novel benzamide derivatives, with a focus on their potential biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate their therapeutic promise.

Anticancer Activities: A Multi-pronged Attack on Malignancy

Benzamide derivatives have emerged as a significant class of anticancer agents, targeting various pathways crucial for tumor growth and survival. Their mechanisms of action are diverse, ranging from epigenetic modification to the inhibition of DNA repair and key signaling kinases.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a family of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] Their overexpression in many cancers leads to the silencing of tumor suppressor genes. Benzamide-containing HDAC inhibitors have shown robust anticancer activity by chelating with the zinc ion at the active site of HDACs, leading to their inhibition.[2][3] This restores the expression of tumor suppressor genes, inducing cell-cycle arrest, promoting apoptosis, and inhibiting angiogenesis.[3]

A number of novel benzamide-based HDAC inhibitors have been designed and synthesized, showing potent antiproliferative activity against various cancer cell lines.[2][4][5] For instance, a series of o-aminobenzamide based HDAC inhibitors demonstrated micromolar IC50 values against A549 lung cancer cells, with the most effective compound showing an IC50 of 0.165 μM.[2] Another study identified a class I selective HDAC inhibitor with a preference for HDAC1, highlighting the potential for developing isoform-selective drugs with improved therapeutic windows.[6]

The general pharmacophore for benzamide-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the enzyme surface.[1][7] Structure-activity relationship (SAR) studies have revealed that modifications to each of these parts can significantly impact potency and selectivity.[7][8] For example, the length of the molecule and the nature of substitutions on the terminal benzene ring are critical for HDACI activity.[4][5]

A common method to assess the HDAC inhibitory activity of novel compounds is a fluorometric assay.

Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. When the acetylated lysine on the substrate is deacetylated by an HDAC, a developing agent cleaves the deacetylated substrate to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Step-by-Step Methodology: [6]

-

Preparation of Reagents:

-

Prepare a stock solution of the benzamide derivative (test compound) in DMSO.

-

Dilute the test compound to various concentrations in assay buffer.

-

Prepare solutions of HeLa nuclear extract (as a source of HDACs), the acetylated fluorogenic substrate, and the developer.

-

-

Assay Procedure:

-

In a 96-well fluorometric plate, add the HeLa nuclear extract, the test compound at different concentrations, and the assay buffer.

-

Incubate the mixture at 37°C for 15 minutes.

-

Add the acetylated substrate to each well and incubate at 37°C for a further 20 minutes.

-

Add the developer to each well and incubate at 37°C for another 15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the HDAC activity.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[9] The benzamide moiety can mimic the nicotinamide portion of the NAD+ cofactor, effectively blocking PARP's function.[10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.[10] 3-aminobenzamide is a well-known PARP inhibitor that serves as a reference compound for the development of more potent derivatives.[9]

Caption: PARP inhibition in cancer cells with defective homologous recombination.

Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer.[10] Many benzamide derivatives function as potent ATP-competitive inhibitors of protein kinases.[10] By occupying the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting proliferation and survival signals.[10] For instance, novel 4-(arylaminomethyl)benzamide derivatives have been synthesized and evaluated as potential tyrosine kinase inhibitors, with some showing high inhibitory activity against EGFR and VEGFR2.[11]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Benzamide derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][13]

A study on new substituted benzamides revealed their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[12] Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural features governing the antimicrobial activity of these compounds, indicating that topological descriptors and molecular connectivity indices are important for their efficacy.[12] Another recent investigation into N-benzamide derivatives highlighted a compound with excellent activity against B. subtilis and E. coli, with MIC values of 6.25 and 3.12 μg/mL, respectively.[13]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Certain benzamides and nicotinamides have been shown to possess potent anti-inflammatory properties.[14] Their mechanism of action is thought to involve the inhibition of the transcription factor NF-κB, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[14] For example, metoclopramide and 3-chloroprocainamide have demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice.[14]

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases and ischemic stroke represent significant unmet medical needs. Novel benzamide derivatives are being explored for their neuroprotective potential. One promising strategy involves the inhibition of the Kv2.1 potassium channel, which is implicated in neuronal apoptosis.[15][16] A series of 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives were found to be highly potent and selective Kv2.1 inhibitors, with one compound significantly reducing infarct volume in a rat model of middle cerebral artery occlusion (MCAO).[15][16]

Another approach targets the disruption of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, which is involved in the excitotoxic cascade following a stroke.[17][18] Novel benzyloxy benzamide derivatives have been developed as inhibitors of this interaction, showing neuroprotective effects in primary cortical neurons and powerful therapeutic effects in a rat MCAO model.[17]

Model: Middle Cerebral Artery Occlusion (MCAO) in rats is a widely used model to mimic ischemic stroke in humans.

Step-by-Step Methodology: [15]

-

Animal Preparation:

-

Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Occlusion:

-

Ligate the CCA and the ECA.

-

Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Drug Administration:

-

Administer the benzamide derivative or vehicle control at predetermined time points before or after the occlusion.

-

-

Reperfusion:

-

After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

-

-

Neurological Assessment and Infarct Volume Measurement:

-

At a specified time after reperfusion (e.g., 24 hours), assess the neurological deficit score of the animal.

-

Euthanize the animal and harvest the brain.

-

Slice the brain into sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and non-infarcted (red) tissue.

-

Calculate the infarct volume as a percentage of the total brain volume.

-

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzamide derivatives is typically achieved through the coupling of a substituted benzoic acid with an amine using a coupling reagent.[10]

Caption: Generalized workflow for benzamide synthesis.

The structural simplicity of the benzamide scaffold allows for extensive modification to explore SAR.[10] Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking are invaluable tools for understanding the interactions between benzamide derivatives and their biological targets, guiding the rational design of more potent and selective inhibitors.[1][19]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various benzamide derivatives across different biological activities.

Table 1: In Vitro Anticancer Activity of Benzamide Derivatives

| Compound/Analog | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Type | Reference |

| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | MTT | [9] |

| HeLa | Cervical | 9.3 | MTT | [9] | |

| MCF-7 | Breast | 8.9 | MTT | [9] | |

| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | MTT | [9] |

| NCI-H23 | Lung | 13.97 | MTT | [9] | |

| MDAMB-231 | Breast | 11.35 | MTT | [9] | |

| MCF-7 | Breast | 11.58 | MTT | [9] | |

| A-549 | Lung | 15.77 | MTT | [9] | |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 | Ovarian | 2.66 | Not Specified | [20][21] |

| HepG2 | Liver | 1.73 | Not Specified | [20][21] | |

| Compound 8u (o-aminobenzamide derivative) | A549 | Lung | 0.165 | Not Specified | [2] |

| 4-Methylbenzamide Derivative 7 | K562 | Leukemia | 2.27 | MTT | [22] |

| HL-60 | Leukemia | 1.42 | MTT | [22] | |

| HeLa | Cervical | 11.52 | MTT | [22] | |

| HepG2 | Liver | 8.84 | MTT | [22] | |

| A-549 | Lung | 12.35 | MTT | [22] | |

| 4-Methylbenzamide Derivative 10 | K562 | Leukemia | 2.53 | MTT | [22] |

| HL-60 | Leukemia | 1.52 | MTT | [22] | |

| MCF-7 | Breast | 24.77 | MTT | [22] | |

| HeLa | Cervical | 10.23 | MTT | [22] | |

| HepG2 | Liver | 6.45 | MTT | [22] | |

| A-549 | Lung | 11.87 | MTT | [22] |

Table 2: In Vitro Antimicrobial Activity of Benzamide Derivatives

| Compound | Bacterial/Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 5a | B. subtilis | 25 | 6.25 | [13] |

| E. coli | 31 | 3.12 | [13] | |

| Compound 6b | E. coli | 24 | 3.12 | [13] |

| Compound 6c | B. subtilis | 24 | 6.25 | [13] |

Conclusion

The benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The ability to fine-tune their properties through synthetic modifications, guided by an increasing understanding of their structure-activity relationships and mechanisms of action, ensures that benzamide derivatives will remain at the forefront of drug development for the foreseeable future. The in-depth technical understanding of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential, coupled with robust experimental validation, is crucial for translating these promising compounds from the laboratory to the clinic.

References

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

-

Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. PubMed. Available at: [Link]

-

Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. Available at: [Link]

-

Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. Europe PMC. Available at: [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. Available at: [Link]

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available at: [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. Available at: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link]

-

In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). PubMed. Available at: [Link]

-

Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. ACS Publications. Available at: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing. Available at: [Link]

-

Benzamide Derivatives of Thioacridine as DYRK2 and DYRK3 Dual Inhibitors. ResearchGate. Available at: [Link]

-

Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers. Available at: [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]

-

Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available at: [Link]

-

Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PMC. Available at: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. Available at: [Link]

-

Discovery of neuroprotective agent for ischemic stroke reported. BioWorld. Available at: [Link]

-

Benzamide‐Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of neuroprotective agent for ischemic stroke reported | BioWorld [bioworld.com]

- 19. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of N-(2-fluoro-5-nitrophenyl)benzamide

Foreword: Navigating the Uncharted Waters of Solubility

Molecular Dissection: Predicting Solubility from First Principles

The structure of N-(2-fluoro-5-nitrophenyl)benzamide offers several clues to its potential solubility in various solvents. By examining its constituent functional groups, we can make educated predictions that will inform our experimental design.

-

The Benzamide Core: The parent structure, benzamide, is characterized by its aromatic ring and the amide linkage. Benzamide itself is slightly soluble in water and soluble in many organic solvents.[1] The amide group is capable of both hydrogen bond donation (from the N-H) and acceptance (at the carbonyl oxygen), which can facilitate interactions with protic solvents.

-

The Phenyl Substituents: The molecule is substituted on both the benzoyl and aniline rings. The additional phenyl ring contributes to the overall lipophilicity of the molecule.

-

The Nitro Group (-NO2): The strongly electron-withdrawing nitro group is a polar functional group that can act as a hydrogen bond acceptor. Its presence is expected to increase the polarity of the molecule compared to an unsubstituted benzamide.

-

The Fluoro Group (-F): The fluorine atom is highly electronegative. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2] While a single fluorine atom does not drastically alter polarity, it can influence the molecule's crystal lattice energy and its interactions with solvents.

Predicted Solubility Profile:

Based on this analysis, N-(2-fluoro-5-nitrophenyl)benzamide is anticipated to be a sparingly soluble compound in aqueous media. Its relatively large, rigid structure with two aromatic rings suggests a tendency to pack efficiently in a crystal lattice, which would require significant energy to overcome for dissolution. The presence of polar groups (amide, nitro) suggests that solubility will be poor in non-polar solvents like hexanes. We can predict a greater affinity for polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate, as they can engage in hydrogen bonding but may struggle to disrupt the crystal lattice as effectively as DMSO or DMF.

The Cornerstone of Solubility Assessment: Experimental Determination

Theoretical predictions provide a valuable starting point, but they are no substitute for empirical data. The following section details the established methodologies for accurately determining the solubility of a compound like N-(2-fluoro-5-nitrophenyl)benzamide.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of pharmaceutical development, it is crucial to differentiate between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility and is most often determined using the shake-flask method.[3]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[3][4] This method is amenable to high-throughput screening and provides an indication of a compound's behavior under non-equilibrium conditions, which can be relevant to certain formulation strategies.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines a comprehensive workflow for the experimental determination of both thermodynamic and kinetic solubility.

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

-

Preparation: Add an excess amount of solid N-(2-fluoro-5-nitrophenyl)benzamide to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (typically 25°C or 37°C for biological relevance). Allow the samples to equilibrate for 24 to 72 hours. The equilibration time should be sufficient to ensure that the concentration of the dissolved compound in the supernatant is constant.

-

Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).

-

Quantification: Accurately determine the concentration of N-(2-fluoro-5-nitrophenyl)benzamide in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this analysis due to its sensitivity and specificity.

Protocol 2: Kinetic Solubility Determination via Nephelometry

-

Stock Solution Preparation: Prepare a concentrated stock solution of N-(2-fluoro-5-nitrophenyl)benzamide in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a clear-bottomed microplate, dispense the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to create a serial dilution.

-

Precipitation Monitoring: Immediately place the microplate in a nephelometer or a plate reader capable of measuring turbidity. Monitor the increase in light scattering or absorbance over a set period (e.g., 2 hours).[5]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Data Presentation and Interpretation

A systematic presentation of solubility data is essential for clear communication and informed decision-making in a drug development project.

Table 1: Predicted and Experimental Solubility of N-(2-fluoro-5-nitrophenyl)benzamide

| Solvent System | Predicted Solubility | Experimental Solubility (mg/mL) | Method |

| Water | Very Low | To be determined | Shake-Flask |

| PBS (pH 7.4) | Very Low | To be determined | Shake-Flask |

| Ethanol | Moderate | To be determined | Shake-Flask |

| Acetone | High | To be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Very High | To be determined | Shake-Flask |

| Aqueous Buffer (pH 7.4) | Low | To be determined | Kinetic |

Interpreting the Results:

-

Aqueous Solubility: The solubility in water and PBS is a critical parameter for predicting oral bioavailability.[5] Poor aqueous solubility may necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions.

-

Solubility in Organic Solvents: Data on solubility in organic solvents like ethanol and acetone are valuable for developing purification and formulation processes. High solubility in DMSO is expected and confirms its suitability as a solvent for preparing stock solutions for biological assays.[6]

-

Discrepancies Between Thermodynamic and Kinetic Solubility: It is common for the kinetic solubility to be higher than the thermodynamic solubility. This indicates the formation of a supersaturated solution that is kinetically stable for a period. This phenomenon can sometimes be exploited in formulation design.

Causality and Self-Validation in Experimental Design

A robust experimental design for solubility determination incorporates self-validating principles to ensure the trustworthiness of the data.

Caption: Logical framework for ensuring data integrity in solubility experiments.

Each step in the experimental protocol is designed to mitigate potential sources of error. For instance, the extended equilibration time in the shake-flask method is not arbitrary; it is necessary to ensure that the system has reached a true thermodynamic equilibrium.[3][7] Similarly, the choice of a validated analytical method like HPLC is paramount for obtaining accurate and reproducible concentration measurements.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-(2-fluoro-5-nitrophenyl)benzamide. While specific experimental data for this compound remains to be published, the principles and protocols outlined herein equip the research scientist with the necessary tools to generate high-quality, reliable solubility data. This data will be foundational for any further development of this compound, from in vitro biological screening to in vivo pharmacokinetic studies and the ultimate design of a safe and effective drug product. The logical progression from theoretical prediction to rigorous experimental validation is the hallmark of sound scientific practice in the pharmaceutical sciences.

References

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. [Link]

-

MDPI. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

Wikipedia. (n.d.). Benzamide. [Link]

-

PubChem. (n.d.). N-(2-cyclopropylpropyl)-2-fluoro-5-nitrobenzamide. [Link]

-

SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N-(2-nitrophenyl)- (CAS 728-90-5). [Link]

-

NIST. (n.d.). N-(m-Nitrophenyl)benzamide. [Link]

Sources

Technical Guide: Thermal Stability & Degradation Profile of N-(2-fluoro-5-nitrophenyl)benzamide

The following technical guide details the thermal stability, degradation mechanisms, and characterization protocols for N-(2-fluoro-5-nitrophenyl)benzamide . This analysis synthesizes established functional group chemistry (benzanilides and nitro-aromatics) with predictive degradation profiling used in pharmaceutical intermediate assessment.

Executive Summary

N-(2-fluoro-5-nitrophenyl)benzamide is a functionalized benzanilide derivative characterized by an electron-deficient aniline moiety. Its stability profile is defined by the robust amide linkage, which provides high thermal resistance up to the melting phase, and the 5-nitro substituent, which introduces a specific decomposition risk at elevated temperatures (>280°C).

Key Stability Indicators:

-

Thermal Onset: Stable up to melting (~150–170°C predicted); exothermic decomposition onset >280°C (Nitro group).

-

Hydrolytic Susceptibility: Moderate. The electron-withdrawing fluorine and nitro groups on the N-aryl ring stabilize the leaving group (aniline), increasing susceptibility to alkaline hydrolysis compared to unsubstituted benzanilides.

-

Photostability: Sensitive. Nitro-aromatics are prone to photoreduction and rearrangement under UV irradiation.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]

Structural Characterization

The molecule consists of a benzoyl moiety linked to a 2-fluoro-5-nitroaniline core. The ortho-fluorine atom exerts a steric and inductive effect, influencing both the conformation of the amide bond and its hydrolytic stability.

| Property | Detail |

| Chemical Name | N-(2-fluoro-5-nitrophenyl)benzamide |

| Molecular Formula | C₁₃H₉FN₂O₃ |

| Molecular Weight | 260.22 g/mol |

| Core Scaffold | Benzanilide (N-phenylbenzamide) |

| Key Substituents | 2-Fluoro (σ-withdrawing), 5-Nitro (π-withdrawing) |

| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |

Synthesis & Impurity Origins

Understanding the synthesis is critical for identifying degradation precursors. The standard route involves Schotten-Baumann acylation or nucleophilic attack of the aniline on benzoyl chloride.

-

Primary Precursors: 2-Fluoro-5-nitroaniline + Benzoyl Chloride.

-

Potential Impurities: Unreacted aniline (toxic), benzoic acid (hydrolysis byproduct), and bis-acylated species (trace).

Thermal Stability Profile

Thermogravimetric Analysis (TGA)

The TGA profile of N-(2-fluoro-5-nitrophenyl)benzamide typically exhibits a two-stage weight loss event.

-

Stage 1 (Volatilization/Drying): <100°C. Minimal weight loss (<0.5%) corresponding to residual solvent or moisture.

-

Stage 2 (Decomposition): >280°C. A sharp weight loss step is observed, characteristic of nitro group homolysis (release of NO/NO₂) and subsequent fragmentation of the amide core.

Differential Scanning Calorimetry (DSC)

DSC analysis provides the thermodynamic fingerprint of the solid state.

-

Endotherm (Melting): A sharp endothermic peak is expected in the range of 150°C – 170°C . The exact value depends on the polymorph and purity.

-

Exotherm (Decomposition): A broad exothermic event typically begins >290°C.

-

Safety Note: The enthalpy of decomposition (

) for nitro-compounds can be significant. Large-scale heating requires safety calorimetry (ARC) to rule out thermal runaway.

-

Mechanism of Thermal Degradation

At high temperatures, the degradation is dominated by the instability of the nitro group and the amide bond.

-

Nitro-Nitrite Rearrangement: The

group may undergo homolytic cleavage or rearrange to a nitrite ester ( -

Amide Pyrolysis: At temperatures exceeding 350°C, the amide bond cleaves, often yielding benzonitrile and phenolic byproducts via radical mechanisms.

Degradation Pathways (Forced Stress Conditions)

Hydrolytic Degradation

The amide bond is the primary site of chemical instability in solution.

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. However, the electron-withdrawing nitro group reduces the basicity of the nitrogen, making the amide bond less susceptible to acid catalysis than electron-rich anilides.

-

Alkaline Hydrolysis (Major Pathway): The electron-withdrawing nature of the 2-fluoro-5-nitrophenyl ring stabilizes the developing negative charge on the nitrogen atom in the transition state (and the leaving aniline anion). Consequently, this compound degrades faster in base (0.1 N NaOH) than in acid.

Photolytic Degradation

Nitro-aromatics are chromophores that absorb UV light (typically 250–350 nm).

-

Mechanism: Photo-induced reduction of the nitro group to a nitroso (

) intermediate or formation of azoxy dimers. -

Visual Indicator: Samples may darken (yellow to orange/brown) upon prolonged light exposure.

Visualized Pathways

The following diagram illustrates the synthesis, hydrolysis, and thermal decomposition pathways.

Caption: Synthesis and degradation logic showing alkaline hydrolysis susceptibility and thermal NOx release.

Experimental Protocols for Stability Assessment

Protocol A: Thermal Stress Profiling (TGA/DSC)

Objective: Determine melting point and onset of thermal decomposition.

-

Instrument: Simultaneous TGA/DSC Analyzer (e.g., TA Instruments SDT 650).

-

Sample Prep: Weigh 3–5 mg of dried powder into an Alumina pan (TGA) or crimped Aluminum pan with a pinhole (DSC).

-

Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidative artifacts. -

Ramp: Heat from 30°C to 400°C at 10°C/min.

-

Analysis:

-

Integrate the endothermic peak for

(Melting Point) and -

Identify

(extrapolated onset) of the first exothermic weight-loss event.

-

Protocol B: Forced Hydrolysis Study (HPLC-UV)

Objective: Quantify degradation rate under pH stress.

-

Preparation: Dissolve compound to 0.5 mg/mL in Acetonitrile (ACN).

-

Stress Conditions:

-

Acid: Mix 1:1 with 1N HCl. Incubate at 60°C for 4 hours.

-

Base: Mix 1:1 with 0.1N NaOH. Incubate at 60°C for 4 hours.

-

Control: Mix 1:1 with water. Store at 4°C.

-

-

Neutralization: Quench acid samples with base (and vice versa) to pH 7.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

-

Mobile Phase: Gradient 10%

90% ACN in Water (+0.1% Formic Acid). -

Detection: UV at 254 nm (aromatic rings) and 280 nm (nitro absorbance).

-

-

Calculation:

.

References

-

ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

-

Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Amides). Wiley-Interscience. Link

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds: Environmental Persistence and Biodegradation. Frontiers in Microbiology. Link

-

PubChem Compound Summary. (2024). 2-Fluoro-5-nitroaniline (Precursor Data).[2][3] National Center for Biotechnology Information. Link

Sources

Comprehensive Computational Profiling of N-(2-fluoro-5-nitrophenyl)benzamide

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary

The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous anthelmintic, antipsychotic, and antineoplastic agents. N-(2-fluoro-5-nitrophenyl)benzamide is a specific derivative where the electronic and steric landscape is modulated by an ortho-fluorine atom and a meta-nitro group on the aniline ring.

This guide provides a rigorous technical protocol for the quantum chemical characterization of this molecule. Unlike standard screening, this protocol emphasizes the ortho-fluorine effect on conformational locking and the nitro group’s influence on electronic charge distribution—critical factors for predicting bioavailability and receptor binding affinity.

Computational Methodology: The Gold Standard

To ensure reproducibility and publication-quality data, the following computational workflow is prescribed. This protocol balances computational cost with accuracy, specifically tailored for organic amides containing electronegative substituents (F, NO₂).

Level of Theory[1][2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).

-

Rationale: B3LYP remains the industry standard for organic vibrational analysis. However, if studying stacking interactions (e.g., in docking), ωB97X-D is required to account for non-covalent dispersion forces.

-

-

Basis Set: 6-311++G(d,p) .[1]

-

Rationale: The ++ (diffuse functions) are non-negotiable here due to the presence of the nitro group and fluorine lone pairs, where electron density is loosely bound. The (d,p) polarization functions are essential for accurately modeling the amide nitrogen's pyramidalization.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Gas phase (for baseline), DMSO (for NMR comparison), and Water (for biological simulation).

-

Workflow Diagram

The following diagram outlines the logical flow of the computational characterization process.

Figure 1: Standardized computational workflow for benzamide derivatives, ensuring thermodynamic stability before property calculation.

Structural & Conformational Analysis

The Ortho-Fluorine Effect

In N-(2-fluoro-5-nitrophenyl)benzamide, the position of the fluorine atom at the C2 position of the aniline ring is structurally decisive.

-

Intramolecular Hydrogen Bonding: A specific interaction often occurs between the amide hydrogen (N-H) and the ortho-fluorine (F).

-

Conformational Lock: This N-H...F interaction (typically 2.2–2.4 Å) planarizes the molecule, reducing the dihedral angle between the amide plane and the aniline ring. This "locking" increases the molecule's lipophilicity by masking the polar N-H bond, a critical parameter for membrane permeability in drug design.

Geometry Optimization Metrics

Researchers should verify the following optimized geometric parameters to confirm the validity of the calculation:

| Parameter | Bond/Angle | Expected Value (DFT) | Experimental Range (XRD)* |

| Bond Length | C=O (Amide) | 1.22 – 1.24 Å | 1.21 – 1.23 Å |

| Bond Length | C-N (Amide) | 1.36 – 1.38 Å | 1.34 – 1.37 Å |

| Bond Length | N-H | 1.00 – 1.01 Å | 0.86 – 0.95 Å (XRD underestimates) |

| Bond Angle | C-N-C (Bridge) | 126° – 128° | 125° – 129° |

| Torsion | C-N-C-C (Twist) | < 20° (Planar) | 0° – 30° (Packing dependent) |

Experimental ranges based on analogous benzamide crystal structures [1, 2].

Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability and bioactivity.

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the benzoyl ring and the amide oxygen lone pairs.

-

LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the nitro group and the aniline ring. The nitro group acts as a strong electron withdrawer, lowering the LUMO energy and making the molecule a good electrophile (susceptible to nucleophilic attack).

Calculated Gap (ΔE): Expect values in the range of 3.5 – 4.0 eV . A lower gap often correlates with higher biological activity but lower chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions in a protein binding pocket.

-

Negative Regions (Red): Concentrated on the Nitro oxygens and Carbonyl oxygen . These are H-bond acceptors.

-